2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenoxyacetate
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate is a complex organic compound that belongs to the phenothiazine family. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antihistamine, and anticancer properties
Properties
Molecular Formula |
C22H17NO4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-phenoxyacetate |
InChI |
InChI=1S/C22H17NO4S/c24-21(14-27-22(25)15-26-16-8-2-1-3-9-16)23-17-10-4-6-12-19(17)28-20-13-7-5-11-18(20)23/h1-13H,14-15H2 |
InChI Key |
DNQFORNIPSGABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate typically involves multiple steps. One common method includes the reaction of phenothiazine with ethyl oxalyl chloride to form an intermediate, which is then reacted with phenoxyacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, often using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studies have shown its potential as an antioxidant and anticancer agent.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate involves its interaction with various molecular targets. It acts as an antagonist on dopaminergic receptors, which contributes to its antipsychotic effects . Additionally, it exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic agent with a similar structure.
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-phenoxyacetate is unique due to its combined antioxidant and anticancer properties, making it a compound of significant interest in both medicinal and industrial research .
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